molecular formula C8H14N2O5 B1524786 6-Aminomethyl-piperidin-2-one oxalate CAS No. 1187930-45-5

6-Aminomethyl-piperidin-2-one oxalate

Cat. No. B1524786
M. Wt: 218.21 g/mol
InChI Key: ZHGPIQOFXOZMHN-UHFFFAOYSA-N
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Description

“6-Aminomethyl-piperidin-2-one oxalate” is a chemical compound with the CAS Number: 1187930-45-5 . It has a molecular weight of 218.21 and its molecular formula is C8H14N2O5 . The compound is an off-white solid .


Synthesis Analysis

While specific synthesis methods for “6-Aminomethyl-piperidin-2-one oxalate” were not found in the search results, piperidine derivatives, which this compound is a part of, have been synthesized using various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for “6-Aminomethyl-piperidin-2-one oxalate” is 1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6) . The InChI key is ZHGPIQOFXOZMHN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Aminomethyl-piperidin-2-one oxalate” is an off-white solid . It has a molecular weight of 218.21 and its molecular formula is C8H14N2O5 .

Scientific Research Applications

Enzyme-Catalyzed Reactions

  • The aminolysis of the mono-o-nitrophenyl ester of oxalic acid by piperidine in toluene provides insights into how a carboxylate buried at an enzyme's active site might influence reactions. This study is relevant to understanding enzyme-catalyzed processes and the role of neighboring carboxylates in accelerating decomposition through anchimeric assistance (Menger, Wrenn, & Rhee, 1975).

Pharmaceutical Building Blocks

  • Secondary piperidines are excellent pharmaceutical building blocks. An electrochemical method for cyanation of piperidines adjacent to nitrogen without needing protection or substitution of the N-H bond was reported, which is important for synthesizing unnatural amino acids (Lennox et al., 2018).

Muscarinic Receptors

  • Research on 2-substituted acetylenic pyrrolidines and piperidines related to oxotremorine (a compound acting on muscarinic cholinergic receptors) showed that one analogue had partial agonist properties at cortical M1 receptors. These findings have implications for understanding and targeting brain muscarinic receptors (Garvey et al., 1992).

Fluorescence Probing

  • A study synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a fluorophore. This probe was used to monitor the ClO(-)/AA redox cycle in living HeLa cells, demonstrating its utility in biological and chemical sensing applications (Wang, Ni, & Shao, 2016).

Metal Complexes and Pharmaceuticals

  • New pharmacologically active complexes were prepared using piperidine derivatives. These complexes showed significant antimicrobial activity and high cytotoxicity against various carcinoma cell lines, suggesting potential in drug development and cancer research (Abu‐Dief et al., 2021).

Oxidative Reactions

  • The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative reactions was reported. These compounds have applications in stoichiometric oxidation reactions, highlighting their role in organic chemistry and synthesis (Mercadante et al., 2013).

Biochemical Oxidation

  • The oxidation of oxalysine by the l-amino acid oxidase of Mytilus edulis was studied, identifying various products. This research contributes to our understanding of amino acid metabolism and oxidative processes in marine organisms (Hope & Horncastle, 1967).

Nitroxide Stability and Biomedical Applications

  • The study of nitroxide radicals, such as piperidine nitroxides, in biological environments focused on their reduction to hydroxylamines and their potential as therapeutic agents. The research is significant for understanding the biomedical applications and limitations of these compounds (Dragutan & Mehlhorn, 2007).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “6-Aminomethyl-piperidin-2-one oxalate” can be found on the product link provided by the supplier .

Future Directions

While specific future directions for “6-Aminomethyl-piperidin-2-one oxalate” were not found in the search results, piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-(aminomethyl)piperidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPIQOFXOZMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminomethyl-piperidin-2-one oxalate

CAS RN

1187930-45-5
Record name 2-Piperidinone, 6-(aminomethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)piperidin-2-one oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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